4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine
Description
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a pyrrolidine ring substituted with two methoxy groups at the 3- and 4-positions. The chloro group at position 4 of the pyrimidine core enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active compounds. The dimethoxypyrrolidinyl substituent introduces steric bulk and electron-donating properties, which influence both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-15-7-4-14(5-8(7)16-2)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLJXTQANBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of pyrimidine derivatives often involves interactions with enzymes or receptors in the cell. For example, some pyrimidine derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical pathways those enzymes are involved in .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also affect a compound’s stability and activity. For instance, certain conditions may enhance or inhibit the compound’s interaction with its target .
Biological Activity
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is . The compound features a pyrimidine core substituted with a chlorinated and pyrrolidine moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine exhibit various biological activities, including:
- Antimicrobial Properties : Certain pyrimidine derivatives have shown efficacy against bacteria and fungi.
- Antitumor Activity : Some studies suggest that related compounds may inhibit tumor growth by interfering with cellular signaling pathways.
- Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes involved in disease progression.
Antimicrobial Activity
A study published in PubMed reported that derivatives of pyrimidine, including those with pyrrolidine substitutions, demonstrated significant antimicrobial activity against clinically relevant pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Effects
Research highlighted in patent literature has focused on the antitumor potential of pyrimidine derivatives. For instance, compounds structurally similar to 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .
Enzyme Inhibition Studies
Enzymatic assays have shown that certain pyrimidine compounds can selectively inhibit kinases involved in cancer signaling pathways. For example, the inhibition of Janus kinase (JAK) family members was reported, which plays a crucial role in cellular signaling related to inflammation and cancer . This selectivity could lead to fewer side effects compared to broader-spectrum inhibitors.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Chloromethyl Derivatives
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ():
- The chloromethyl group at position 6 increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols).
- Exhibits higher lipophilicity (logP ≈ 2.8) compared to the dimethoxypyrrolidinyl analog (estimated logP ~1.5), impacting membrane permeability .
- Used as an intermediate for antibacterial and antiproliferative agents due to its reactive chloromethyl group .
Methoxy-Substituted Phenyl Derivatives
Piperidinyl and Pyrrolidinyl Derivatives
Physicochemical and Pharmacokinetic Profiles
| Property | 4-Chloro-6-(dimethoxypyrrolidinyl)pyrimidine | 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine | 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~310 | 227.67 | 283.66 |
| logP (Predicted) | 1.5 | 2.8 | 2.9 |
| Water Solubility (mg/mL) | Moderate (~0.5) | Low (<0.1) | Low (<0.1) |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
Preparation Methods
Detailed Method (Based on CN103073505A Patent):
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-chloro-6-methoxypyrimidine + POCl3 + anhydrous organic amine (e.g., triethylamine, DMF, DIPEA) | Reaction temperature: 70–115 °C (preferably 80–105 °C); reaction time: 3–8 hours | Formation of 4,6-dichloropyrimidine in reaction mixture |
| 2 | Cooling to 55–70 °C; reduced pressure distillation | Removal of excess POCl3 at 65–100 °C under -0.06 to -0.095 MPa pressure | Purified reaction mixture |
| 3 | Addition dropwise into ice-water mixture at 0 °C (pH 3–7) | Controls hydrolysis to avoid degradation of product | Precipitation of 4,6-dichloropyrimidine crystals |
| 4 | Organic solvent extraction (ethylene dichloride or dichloromethane), drying with CaCl2 or molecular sieves | Partial distillation of solvent under reduced pressure; crystallization at -2 to -5 °C | High purity (99.3–99.8%) 4,6-dichloropyrimidine isolated |
- The reaction is performed under strictly anhydrous conditions to prevent hydrolysis.
- Organic amines serve as bases and drying agents (often dried over NaOH sheets).
- The POCl3 removed by distillation can be recycled.
- Yields range from approximately 95.5% to 97.5% with purity above 99%.
Introduction of the 3,4-Dimethoxypyrrolidin-1-yl Group
Following preparation of 4,6-dichloropyrimidine, selective substitution at the 6-position with 3,4-dimethoxypyrrolidin-1-yl is achieved by nucleophilic aromatic substitution (SNAr):
- The 3,4-dimethoxypyrrolidine acts as the nucleophile.
- Reaction conditions typically involve heating in a polar aprotic solvent (e.g., DMF, DMA) with or without a base.
- The 4-chloro substituent remains intact due to its lower reactivity compared to the 6-position chlorine under controlled conditions.
While explicit detailed protocols for this step in the literature are limited, analogous substitutions on pyrimidine rings support this approach.
Alternative Preparation Routes for Related Pyrimidines
For context, preparation methods of related pyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine provide insight into multi-step synthetic routes involving:
- Salt formation from malononitrile.
- Cyanamide reaction.
- Condensation under catalytic conditions.
These methods yield high purity products with yields around 90% but are more complex and less directly applicable to the target compound.
Summary Table of Preparation Steps
| Compound/Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine synthesis | 4-chloro-6-methoxypyrimidine + POCl3 + organic amine | 80–105 | 3–8 | 95.5–97.5 | 99.3–99.8 | Anhydrous conditions; POCl3 removal by distillation |
| Nucleophilic substitution (6-position) | 4,6-dichloropyrimidine + 3,4-dimethoxypyrrolidine + solvent/base | ~80–120 | Variable | Not specified | Expected high | Selective substitution at 6-position |
Research Findings and Considerations
- The use of anhydrous organic amines and controlled temperature ranges significantly improves yield and purity.
- Recycling of phosphorus oxychloride and organic solvents reduces environmental impact and production cost.
- Maintaining pH between 3 and 7 during aqueous quenching avoids hydrolysis of sensitive intermediates.
- Drying agents such as calcium chloride powder or molecular sieves are critical for solvent purification before crystallization.
- The selective substitution strategy leverages the differing reactivities of chlorine atoms on the pyrimidine ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
